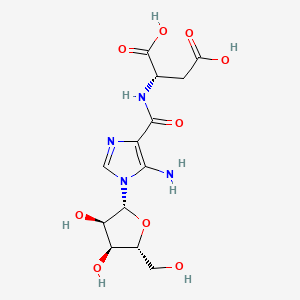

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose

Vue d'ensemble

Description

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is a compound that plays a significant role in the purine biosynthesis pathway. It is a metabolite of purine and is involved in the de novo synthesis of purine nucleotides. This compound is also known as SAICAriboside and is characterized by its empirical formula C13H18N4O9 and molecular weight of 374.30 g/mol .

Applications De Recherche Scientifique

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of purine nucleotides and other related compounds.

Biology: The compound is studied for its role in purine metabolism and its involvement in various biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and enzyme deficiencies.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes

Mécanisme D'action

Target of Action

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose primarily targets the enzyme adenylosuccinate lyase (ASL or adenylosuccinase) which is responsible for metabolizing this compound to AICAR (ZMP) and adenylosuccinate (SAMP) to AMP .

Mode of Action

This compound serves as a substrate for enzymatic purine synthesis, facilitating the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA .

Biochemical Pathways

This compound is involved in multiple metabolic pathways. It is an intermediate in the inosine monophosphate (IMP) conserved pathway which is responsible for de novo purine biosynthesis in all organisms . Moreover, it acts as a substrate for the synthesis of purine derivatives, including adenosine monophosphate (AMP), a key energy source in the body .

Pharmacokinetics

It is known that it can lose its phosphate group leading to the appearance of a riboside known as succinylaminoimidazolecarboxamide riboside (saicariboside or saicar) in cerebrospinal fluid, in urine, and, to a lesser extent, in plasma .

Result of Action

The result of this compound action is the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA . It also facilitates the production of adenosine monophosphate (AMP), a key energy source in the body .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is heat sensitive and should be stored at a temperature of 2-8°C

Analyse Biochimique

Biochemical Properties

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is involved in the purine biosynthesis pathway, where it acts as a substrate for the enzyme adenylosuccinate lyase. This enzyme catalyzes the conversion of this compound to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is a precursor for inosine monophosphate (IMP) synthesis . The interaction between this compound and adenylosuccinate lyase is essential for maintaining the balance of purine nucleotides within the cell .

Cellular Effects

This compound influences various cellular processes, including cell proliferation and metabolism. It has been shown to activate pyruvate kinase isoform M2 (PKM2) in its dimeric form, which is implicated in cancer cell metabolism . The activation of PKM2 by this compound promotes cell survival under stress conditions, such as limited glucose availability . This compound also affects gene expression and cell signaling pathways, contributing to its role in cellular metabolism and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It binds to adenylosuccinate lyase, facilitating the conversion to AICAR . Additionally, this compound activates PKM2 by binding to its dimeric form, enhancing its protein kinase activity and promoting cancer cell proliferation . These interactions highlight the compound’s role in regulating enzyme activity and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to heat or prolonged storage . Long-term studies have shown that this compound can influence cellular function over extended periods, particularly in cancer cells where it promotes survival and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound supports normal cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, particularly in sensitive tissues . Studies have shown that excessive amounts of this compound can disrupt cellular homeostasis and lead to detrimental outcomes .

Metabolic Pathways

This compound is involved in the purine biosynthesis pathway, where it serves as a precursor for AICAR and subsequently IMP . This pathway is crucial for the synthesis of adenine and guanine nucleotides, which are essential for DNA and RNA formation . The compound interacts with enzymes such as adenylosuccinate lyase and phosphoribosylaminoimidazole-succinocarboxamide synthase, playing a vital role in maintaining nucleotide balance within the cell .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. It is primarily localized in the cytoplasm, where it participates in metabolic processes . The compound’s distribution is influenced by its interactions with cellular transporters, which facilitate its movement across cellular compartments .

Subcellular Localization

This compound is predominantly localized in the cytoplasm, where it engages in purine biosynthesis . Its activity is regulated by its interactions with enzymes and other biomolecules within this compartment. The compound’s subcellular localization is essential for its function in nucleotide synthesis and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can be synthesized through a series of chemical reactions involving the condensation of 5-aminoimidazole-4-carboxamide ribotide (AICAR) with succinic acid. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other related compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Aminoimidazole-4-carboxamide ribotide (AICAR): An intermediate in purine biosynthesis and an analog of adenosine monophosphate (AMP).

Succinyladenosine (S-Ado): Another metabolite involved in purine metabolism.

Adenylosuccinate (SAMP): A precursor in the synthesis of AMP

Uniqueness

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is unique due to its specific role in the purine biosynthesis pathway and its involvement in the conversion of SAICAR to AICAR. This specificity makes it a valuable compound for studying purine metabolism and related biochemical processes .

Activité Biologique

N-Succinyl-5-aminoimidazole-4-carboxamide ribose (SAICAR) is a significant metabolite in the purine biosynthetic pathway. This compound has garnered attention due to its biological activities, particularly in relation to cancer metabolism, metabolic regulation, and potential therapeutic applications. This article delves into the biological activity of SAICAR, supported by research findings, data tables, and case studies.

Overview of SAICAR

SAICAR is an intermediate in the de novo synthesis of purines and is produced from 5-aminoimidazole-4-carboxamide ribotide (AICAR) through the action of the enzyme PAICS (phosphoribosylaminoimidazole carboxamide transformylase). Its role in cellular metabolism highlights its importance in various physiological and pathological processes.

Biological Functions

1. Regulation of Purine Synthesis:

SAICAR plays a crucial role in purine metabolism. It acts as a substrate for further conversion into inosine monophosphate (IMP), which is a precursor for adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This pathway is essential for cellular energy metabolism and nucleic acid synthesis.

2. Cancer Metabolism:

Recent studies have established that SAICAR influences cancer cell proliferation and survival. Elevated levels of SAICAR have been observed in various cancers, indicating its potential as a biomarker for tumorigenesis. For example, research has shown that knockdown of enzymes involved in purine biosynthesis, including those producing SAICAR, leads to reduced proliferation and invasion of lung cancer cells (A549 cell line) .

1. Interaction with Enzymes:

SAICAR activates pyruvate kinase isoform M2 (PKM2), which plays a pivotal role in cancer metabolism by promoting aerobic glycolysis—a hallmark of cancer cells . The activation of PKM2 by SAICAR enhances glycolytic flux, supporting rapid cell growth and proliferation.

2. Modulation of Signaling Pathways:

SAICAR's involvement in AMP-activated protein kinase (AMPK) signaling has been noted. AMPK serves as an energy sensor that regulates cellular metabolism. Activation of AMPK by SAICAR can inhibit mTOR signaling pathways, which are often dysregulated in cancer . This inhibition can lead to apoptosis in cancer cells when combined with other agents like rapamycin .

Case Studies

1. Lung Cancer Study:

A study investigating the expression levels of purine biosynthetic enzymes in lung adenocarcinoma revealed that increased expression of PAICS corresponded with higher levels of SAICAR. The knockdown of PAICS resulted in decreased cell proliferation and invasion capabilities, suggesting that targeting SAICAR-related pathways could be a viable therapeutic strategy .

2. Metabolic Disorders:

In metabolic disease models, such as diabetic mice, SAICAR has been shown to enhance endurance and improve metabolic profiles by modulating energy expenditure and substrate utilization . These findings suggest potential applications for SAICAR or its analogs in treating metabolic syndromes.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O9/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25)/t4-,5+,8+,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKLTOHYNRQCLJ-ZZZDFHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711616 | |

| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17388-80-6 | |

| Record name | N-[(5-Amino-1-β-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17388-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinylaminoimidazole carboxamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.